molecular formula C11H16N4O3 B14277679 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione CAS No. 138524-02-4

1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B14277679
CAS No.: 138524-02-4
M. Wt: 252.27 g/mol
InChI Key: DFDBWJFHLTUVNG-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure. It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes. This compound is characterized by its unique arrangement of methyl and isopropoxy groups attached to the purine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of a purine derivative with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents such as dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with similar structural features.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has an isopropoxy group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

138524-02-4

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

1,3,9-trimethyl-8-propan-2-yloxypurine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-6(2)18-10-12-7-8(13(10)3)14(4)11(17)15(5)9(7)16/h6H,1-5H3

InChI Key

DFDBWJFHLTUVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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